Pyridin-4-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone
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Overview
Description
Pyridin-4-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[55]undecan-3-yl)methanone is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridin-4-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and pyrimidine precursors. These precursors are then subjected to a series of condensation reactions to form the spiro linkage. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process. Additionally, purification techniques like column chromatography and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Pyridin-4-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
Pyridin-4-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structure and ability to interact with biological targets.
Materials Science: Its spiro linkage and heterocyclic rings make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, which can provide insights into its mechanism of action.
Mechanism of Action
The mechanism of action of pyridin-4-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: This compound shares the pyrimidine ring and has been studied for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor.
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide: Another similar compound with applications in medicinal chemistry and materials science.
Uniqueness
Pyridin-4-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone is unique due to its spiro linkage, which imparts distinct structural and electronic properties.
Properties
IUPAC Name |
pyridin-4-yl-(9-pyrimidin-2-yl-3,9-diazaspiro[5.5]undecan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c25-17(16-2-10-20-11-3-16)23-12-4-19(5-13-23)6-14-24(15-7-19)18-21-8-1-9-22-18/h1-3,8-11H,4-7,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMVPJGXUMETLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CCN(CC2)C(=O)C3=CC=NC=C3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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